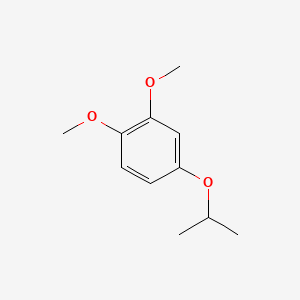

Benzene, 1,2-dimethoxy-4-(1-methylethoxy)-

Descripción general

Descripción

“Benzene, 1,2-dimethoxy-4-(1-methylethoxy)-” is an organic compound . It is also known as veratraldehyde.

Molecular Structure Analysis

The molecular formula of “Benzene, 1,2-dimethoxy-4-(1-methylethoxy)-” is C11H16O3 . It has a molecular weight of 196.24 g/mol.

Physical and Chemical Properties Analysis

“Benzene, 1,2-dimethoxy-4-(1-methylethoxy)-” has a density of 1.1±0.1 g/cm3 . Its boiling point is 302.4±27.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.1±3.0 kJ/mol . The flash point is 100.7±21.0 °C . The index of refraction is 1.532 .

Aplicaciones Científicas De Investigación

Spectroscopy and Conductivity

A study focused on the synthesis of 2,5-Dimethoxy-1,4-bis[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene, exploring its spectroscopic, conductivity, and solubility properties. This work highlights the molecular structure and dynamics of its isomers, providing valuable information for the development of materials with specific optical and electrical properties (Jacobs et al., 1993).

Antiferromagnetic Exchange Interaction

Another study synthesized 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), analyzing its structure and magnetic properties. This research contributes to the understanding of molecular magnets and their potential applications in quantum computing and magnetic storage devices (Fujita et al., 1996).

Chemical Synthesis

Research on the preparation of 2,5-Dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate molecule, showcases the process of synthesizing complex organic molecules. This molecule's synthesis pathway, characterized by steps such as sulfonyl chloration and Vilsmeier reaction, is crucial for the development of pharmaceuticals and psychoactive compounds (Zhimin, 2003).

Material Science

A study on the reaction between trityl hexachloroantimonate and 1,2-dimethoxy-4-(1-propenyl) benzene revealed insights into the kinetics of polymerization processes. Such research aids in designing novel polymers with tailored properties for specific applications (Rooney, 1982).

Electrochemical Properties

Investigation into the electrochemical properties of dihydro-benzoxazine dimer derivatives, focusing on their crystal structures and interactions, sheds light on their potential as chelating agents for transition and rare-earth cations. Understanding these properties is fundamental for applications in catalysis and material science (Suetrong et al., 2021).

Mecanismo De Acción

Target of Action

The primary targets of 4-isopropoxy-1,2-dimethoxybenzene are phosphatidylglycerol and cardiolipin , which are components of the bacterial cell membrane . These targets play a crucial role in maintaining the integrity and function of the bacterial cell membrane.

Mode of Action

4-Isopropoxy-1,2-dimethoxybenzene interacts with its targets by binding to phosphatidylglycerol and cardiolipin. This interaction triggers cytoplasmic membrane damage, leading to the dissipation of proton motive force and accumulation of intracellular ATP .

Biochemical Pathways

The compound’s action affects the oxidative phosphorylation pathway in bacteria. This pathway is responsible for the production of ATP, the energy currency of the cell. Disruption of this pathway leads to energy depletion in the bacterial cell, inhibiting its growth and survival .

Pharmacokinetics

A study has shown that it can boost the efficacy of colistin, a commonly used antibiotic, against multidrug-resistant bacteria . This suggests that the compound may have favorable pharmacokinetic properties that enhance its bioavailability and therapeutic effect.

Result of Action

The action of 4-isopropoxy-1,2-dimethoxybenzene results in significant antibacterial activity against both Gram-positive and Gram-negative bacteria with permeabilized outer membranes . It causes damage to the bacterial cell membrane, leading to energy depletion and ultimately, bacterial cell death .

Propiedades

IUPAC Name |

1,2-dimethoxy-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-8(2)14-9-5-6-10(12-3)11(7-9)13-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLNBEDFVCGBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227898 | |

| Record name | Benzene, 1,2-dimethoxy-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77106-50-4 | |

| Record name | Benzene, 1,2-dimethoxy-4-(1-methylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077106504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dimethoxy-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

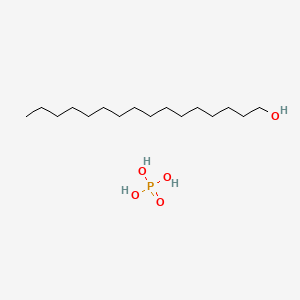

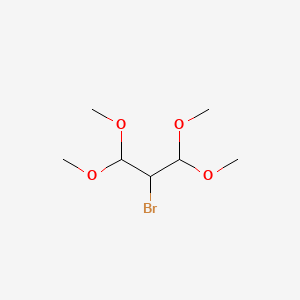

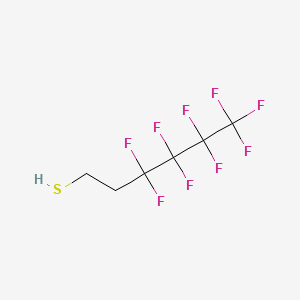

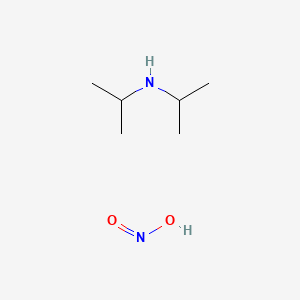

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.